2-ethyl-N-(4-phenylbutan-2-yl)butanamide
Overview
Description
2-ethyl-N-(4-phenylbutan-2-yl)butanamide is an organic compound with the molecular formula C16H25NO and a molar mass of 247.3758 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a butanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-phenylbutan-2-yl)butanamide typically involves the reaction of 2-ethylbutanamide with 4-phenylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-phenylbutan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, hydroxides, and amines.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted amides.
Scientific Research Applications
2-ethyl-N-(4-phenylbutan-2-yl)butanamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-phenylbutan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-N-[2-(piperidin-2-yl)ethyl]butanamide: Similar structure but with a piperidine ring instead of an ethyl group.
2-ethyl-N-phenylbutanamide: Lacks the 4-phenylbutan-2-yl group, making it less complex.
Uniqueness
2-ethyl-N-(4-phenylbutan-2-yl)butanamide is unique due to its combination of an ethyl group, a phenyl group, and a butanamide backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-ethyl-N-(4-phenylbutan-2-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-15(5-2)16(18)17-13(3)11-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIJKUTGJQLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC(C)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.